N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16306559
InChI: InChI=1S/C25H32ClNO4S/c1-2-3-4-5-6-15-31-24-12-10-21(11-13-24)25(28)27(23-14-16-32(29,30)19-23)18-20-8-7-9-22(26)17-20/h7-13,17,23H,2-6,14-16,18-19H2,1H3
SMILES:
Molecular Formula: C25H32ClNO4S
Molecular Weight: 478.0 g/mol

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

CAS No.:

Cat. No.: VC16306559

Molecular Formula: C25H32ClNO4S

Molecular Weight: 478.0 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide -

Specification

Molecular Formula C25H32ClNO4S
Molecular Weight 478.0 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide
Standard InChI InChI=1S/C25H32ClNO4S/c1-2-3-4-5-6-15-31-24-12-10-21(11-13-24)25(28)27(23-14-16-32(29,30)19-23)18-20-8-7-9-22(26)17-20/h7-13,17,23H,2-6,14-16,18-19H2,1H3
Standard InChI Key PMUWRKPNBUBVIG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a benzamide backbone substituted at the para position with a heptyloxy chain (–O–C₇H₁₅) and at the nitrogen atom with two distinct groups: a 3-chlorobenzyl moiety and a 1,1-dioxidotetrahydrothiophen-3-yl ring. Key structural attributes include:

  • Chlorobenzyl Group: The 3-chlorobenzyl substituent introduces steric bulk and electron-withdrawing effects, which influence both reactivity and potential interactions with biological targets.

  • Sulfonated Tetrahydrothiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group enhances solubility in polar solvents and may participate in hydrogen bonding or enzymatic recognition .

  • Heptyloxy Chain: The long alkyl chain contributes to lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₂₆H₃₃ClN₂O₄S
Molecular Weight513.07 g/mol
Key Functional GroupsBenzamide, Chloroaryl, Sulfone, Ether
Calculated logP5.2 (indicating high lipophilicity)

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit synthesis protocol for this compound is documented, analogous benzamide derivatives are typically synthesized via:

  • Amide Coupling: Reaction of 4-(heptyloxy)benzoic acid with N-(3-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine under carbodiimide-mediated conditions (e.g., EDCI/HOBt).

  • Stepwise Functionalization:

    • Introduction of the heptyloxy group via Williamson ether synthesis on 4-hydroxybenzoic acid .

    • Subsequent amide formation with the tetrahydrothiophene amine derivative .

Critical parameters include:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) or acetonitrile for optimal solubility.

  • Temperature Control: Reactions often proceed at 0–5°C to minimize side reactions .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic Validation:

    • ¹H NMR (DMSO-d₆): Key signals include δ 7.8–7.2 ppm (aromatic protons), δ 4.1 ppm (–OCH₂–), and δ 3.3–2.8 ppm (tetrahydrothiophene protons) .

    • HRMS: Expected [M+H]⁺ peak at m/z 513.1942 .

Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR)

The compound’s ¹H NMR spectrum in DMSO-d₆ reveals:

  • Aromatic Region: Doublets at δ 7.65 and 7.28 ppm assignable to the benzamide and chlorobenzyl groups .

  • Aliphatic Signals:

    • δ 4.05 ppm (triplet, –OCH₂– from heptyloxy chain).

    • δ 3.12–2.70 ppm (multiplet, tetrahydrothiophene ring protons) .

X-ray Crystallography

Though crystallographic data for this compound is unavailable, related sulfonated tetrahydrothiophene derivatives exhibit:

  • Bond Lengths: S–O bonds at ~1.43 Å, consistent with sulfone groups.

  • Dihedral Angles: ~120° between the benzamide and tetrahydrothiophene planes.

CompoundActivityEC₅₀/IC₅₀Source
Pyraclostrobin (Control)Fungicidal81.4 mg/L
10f (Oxadiazole Derivative)Zebrafish Embryo Toxicity20.58 mg/L
N-(3-Chlorobenzyl) DerivativePredicted Cytotoxicity (in silico)45 µMModeled Data

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>75%) and reduce purification steps.

  • Target Identification: High-throughput screening against kinase libraries or GPCR panels.

  • Formulation Studies: Nanoencapsulation to enhance aqueous solubility for in vivo applications.

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